![molecular formula C9H12N4O2 B13689272 2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)
2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
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Overview
Description
2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-d]pyrimidine core with various substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amino group would yield an amine.
Scientific Research Applications
2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and autoimmune disorders
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets and pathways. For example, it has been identified as a selective inhibitor of certain kinases, such as JAK1 . The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine Derivatives: These compounds share a similar pyrrolo[2,3-d]pyrimidine core and have been studied for their biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit certain kinases makes it a valuable compound for drug development and therapeutic applications.
Properties
Molecular Formula |
C9H12N4O2 |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-amino-5-(3-hydroxypropyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N4O2/c10-9-12-7-6(8(15)13-9)5(4-11-7)2-1-3-14/h4,14H,1-3H2,(H4,10,11,12,13,15) |
InChI Key |
LEYPCDQXZSSCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)CCCO |
Origin of Product |
United States |
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